molecular formula C14H20N2O5 B2838015 1-(2-Oxo-2-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethyl)pyrrolidine-2,5-dione CAS No. 1351631-41-8

1-(2-Oxo-2-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethyl)pyrrolidine-2,5-dione

Cat. No.: B2838015
CAS No.: 1351631-41-8
M. Wt: 296.323
InChI Key: VGAKCTXPPDCIEO-UHFFFAOYSA-N
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Description

1-(2-Oxo-2-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethyl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core fused with a 1,5-dioxa-9-azaspiro[5.5]undecane moiety. This spirocyclic system introduces conformational rigidity and stereochemical complexity, which are critical for modulating bioactivity and physicochemical properties. Pyrrolidine-2,5-dione derivatives are well-documented for their pharmacological relevance, including anticonvulsant and enzyme inhibitory activities . The synthesis of such compounds often involves condensation reactions between amines and carbonyl-containing reagents, as exemplified in the preparation of structurally related spirocyclic derivatives (e.g., 8-ethoxycarbonyl-10-methyl-1,5-dioxa-9-azaspiro[5.5]undecane) .

Properties

IUPAC Name

1-[2-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-2-oxoethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5/c17-11-2-3-12(18)16(11)10-13(19)15-6-4-14(5-7-15)20-8-1-9-21-14/h1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAKCTXPPDCIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)CN3C(=O)CCC3=O)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Oxo-2-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of a suitable precursor with an aldehyde or ketone under acidic conditions to form the spirocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Oxo-2-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-(2-Oxo-2-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethyl)pyrrolidine-2,5-dione has shown promise in various scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Medicine: The compound may be explored for its therapeutic properties, such as antituberculosis activity, as seen in related spirocyclic compounds.

  • Industry: Its unique structure makes it suitable for use in materials science, such as the development of new polymers and coatings.

Mechanism of Action

The mechanism by which 1-(2-Oxo-2-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethyl)pyrrolidine-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, in the case of antituberculosis activity, the compound may inhibit the MmpL3 protein of Mycobacterium tuberculosis, disrupting the bacterial cell wall synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on modifications to the pyrrolidine-2,5-dione core, the spirocyclic system, or substituent groups. Below is a detailed comparison:

Spirocyclic Pyrrolidine-2,5-dione Derivatives
Compound Name Key Structural Features Bioactivity/Application Reference
8-Ethoxycarbonyl-10-methyl-1,5-dioxa-9-azaspiro[5.5]undecane (6a/7a) Ethoxycarbonyl substituent at C8; methyl group at C10 Model compound for stereoselective synthesis; no explicit bioactivity reported
8-Ethoxycarbonyl-10-hexyl-1,5-dioxa-9-azaspiro[5.5]undecane (6c/7c) Hexyl substituent at C10; increased lipophilicity IR spectral data (ν 1733 cm⁻¹ confirms carbonyl group)
1-{1,5-dioxa-9-azaspiro[5.5]undecan-9-yl}-3-(4-methanesulfonylphenyl)propan-1-one Methanesulfonylphenyl group; non-pyrrolidine core Potential kinase inhibitor (inferred from sulfonyl group’s electron-withdrawing nature)

Key Observations :

  • Bioactivity Gaps : Unlike other pyrrolidine-2,5-dione derivatives (e.g., anticonvulsant agents ), explicit bioactivity data for the target compound remain unreported.
Non-Spirocyclic Pyrrolidine-2,5-dione Analogs
Compound Name Key Structural Features Bioactivity/Application Reference
1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione Thiol-functionalized acyloxy side chain Intermediate in polymer chemistry (e.g., PEI modification)
(S,E)-1-(4-Methoxyphenyl)-3-(9-((m-tolylimino)methyl)-9,10-dihydroanthracen-9-yl)pyrrolidine-2,5-dione Anthracene-imino substituent Computational screening for pyrite scale inhibition

Key Observations :

  • Functional Group Diversity: Substituents like sulfanylundecanoyl or anthracene-imino groups expand applications from materials science to environmental chemistry .
  • Pharmacological Potential: Methoxyphenyl derivatives (e.g., 1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione) exhibit tyrosinase inhibition, suggesting the target compound’s substituents could be tuned for similar effects .

Physicochemical and Spectral Comparisons

Property/Data Target Compound 6c/7c 1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione
Molecular Weight ~367.46 g/mol (estimated) 367.46 g/mol (6c) 327.43 g/mol
Key Functional Groups Spirocyclic ether-amine; pyrrolidine-dione Ethoxycarbonyl; spirocyclic ether-amine Acyloxy; thiol
IR Spectral Peaks Expected C=O stretch ~1730 cm⁻¹ (pyrrolidine-dione) 1733 cm⁻¹ (C=O) 1710–1740 cm⁻¹ (C=O, ester)
Synthetic Route Likely via amine-carbonyl condensation MgSO₄-mediated condensation in CH₂Cl₂ Thiol-ene coupling with PEI

Research Implications and Gaps

  • Data Limitations: No direct pharmacological or kinetic data are available for the target compound. Future studies should prioritize assays for enzyme inhibition (e.g., tyrosinase, kinases) and ADMET profiling.

Q & A

Q. What are the established synthetic pathways for 1-(2-Oxo-2-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethyl)pyrrolidine-2,5-dione?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Cyclization to form the pyrrolidine-2,5-dione core using precursors like succinimide derivatives under basic conditions (e.g., NaH in THF) .
  • Step 2 : Introduction of the 1,5-dioxa-9-azaspiro[5.5]undecane moiety via nucleophilic substitution or coupling reactions. This often requires activation of the spirocyclic amine using reagents like EDCI/HOBt .
  • Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization via 1H^1H-NMR and LC-MS to confirm purity .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are used to confirm the presence of the pyrrolidine-dione ring (δ ~2.5–3.5 ppm for methylene protons) and spirocyclic ether-amine (δ ~3.8–4.2 ppm for oxa-aza groups) .
  • IR Spectroscopy : Peaks at ~1700–1750 cm1^{-1} confirm carbonyl groups (oxo and dione) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C15_{15}H18_{18}N2_2O3_3S2_2) .

Q. What preliminary biological assays are recommended to explore its pharmacological potential?

  • Enzyme Inhibition Assays : Test activity against targets like proteases or kinases using fluorogenic substrates (e.g., trypsin-like serine proteases) .
  • Cytotoxicity Screening : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to assess IC50_{50} values .
  • Solubility Profiling : Determine logP values via shake-flask method to guide formulation studies .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of the spirocyclic moiety to the pyrrolidine-dione core?

  • Catalyst Screening : Test coupling agents like HATU or DCC versus EDCI to improve efficiency .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility, while additives like DMAP reduce side reactions .
  • Temperature Control : Maintain reactions at 0–5°C during amine coupling to prevent racemization .

Q. What computational methods are suitable for predicting the compound’s 3D conformation and binding modes?

  • Molecular Dynamics (MD) Simulations : Use software like GROMACS to model flexibility of the spirocyclic system in aqueous environments .
  • Docking Studies : Employ AutoDock Vina to predict interactions with biological targets (e.g., binding affinity to GABA receptors due to the spirocyclic amine) .
  • DFT Calculations : Analyze electron distribution at carbonyl groups to predict reactivity in nucleophilic additions .

Q. How can discrepancies in reported biological activities across studies be resolved?

  • Comparative Assay Standardization : Replicate experiments using identical cell lines (e.g., HT-29 for cytotoxicity) and assay protocols (e.g., 48-hour incubation) .
  • Structural Analog Analysis : Compare activity profiles of derivatives (e.g., replacing the spirocyclic amine with piperazine) to identify critical pharmacophores .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies to assess significance of conflicting results .

Q. What strategies mitigate challenges in purifying the final compound?

  • Advanced Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-purity isolation .
  • Crystallization Trials : Screen solvents (e.g., ethanol/water mixtures) to obtain single crystals for X-ray diffraction, confirming stereochemistry .
  • Tandem MS/MS : Identify and remove byproducts (e.g., incomplete coupling intermediates) during purification .

Methodological Considerations

Q. How should researchers design experiments to evaluate the compound’s stability under physiological conditions?

  • pH Stability Profiling : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via LC-MS over 24–72 hours .
  • Plasma Stability Assays : Use human plasma to assess esterase-mediated hydrolysis of the dione ring .
  • Light/Temperature Stress Tests : Expose the compound to UV light (254 nm) and elevated temperatures (40–60°C) to identify degradation pathways .

Q. What in silico tools are recommended for predicting metabolic pathways?

  • CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor or MetaSite to identify likely oxidation sites (e.g., spirocyclic nitrogen) .
  • Phase II Metabolism Simulation : Predict glucuronidation or sulfation using GLORYx or similar platforms .

Q. How can researchers validate the compound’s selectivity in multi-target assays?

  • Kinome Profiling : Use panels like Eurofins’ KinaseProfiler to test inhibition across 100+ kinases .
  • Off-Target Screening : Employ thermal shift assays (TSA) to identify non-specific protein binding .
  • CRISPR-Cas9 Knockout Models : Validate target engagement in cell lines with gene knockouts (e.g., KO of suspected receptors) .

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